molecular formula C10H15NO2 B116539 1-Nitroadamantane CAS No. 7575-82-8

1-Nitroadamantane

Cat. No.: B116539
CAS No.: 7575-82-8
M. Wt: 181.23 g/mol
InChI Key: HONLSNLUVRQMEK-UHFFFAOYSA-N
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Description

1-Nitroadamantane is an organic compound with the chemical formula C10H15NO2. It is a derivative of adamantane, where one hydrogen atom is replaced by a nitro group. This compound is known for its unique cage-like structure, which imparts significant stability and rigidity. It appears as a colorless to light yellow solid with an oily or crystalline appearance .

Mechanism of Action

Target of Action

1-Nitroadamantane is a versatile compound with several targets. Studies have reported that it can inhibit the activity of certain enzymes, including monoamine oxidase and xanthine oxidase . These enzymes play crucial roles in various biological processes, such as neurotransmitter metabolism and purine catabolism, respectively.

Mode of Action

This compound interacts with its targets by serving as an inhibitor. It binds to the active sites of the enzymes, preventing them from catalyzing their respective reactions . This interaction leads to changes in the biochemical processes mediated by these enzymes.

Biochemical Pathways

The inhibition of monoamine oxidase and xanthine oxidase by this compound affects several biochemical pathways. For instance, the inhibition of monoamine oxidase can lead to an increase in the levels of monoamine neurotransmitters, such as dopamine and serotonin. On the other hand, the inhibition of xanthine oxidase can reduce the production of uric acid, a byproduct of purine metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effects on its target enzymes. By inhibiting monoamine oxidase, it can potentially increase the levels of monoamine neurotransmitters in the brain, which may have implications for neurological conditions such as depression . Similarly, by inhibiting xanthine oxidase, it may help reduce uric acid levels, which could be beneficial in conditions like gout .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitroadamantane can be synthesized through the nitroxylation of adamantane. This process involves the reaction of adamantane with nitric acid in the presence of acetic anhydride. The high electrophilicity and reduced acidity of the nitric acid-acetic anhydride system increase the stability of nitrates and significantly decrease the formation of alcohols .

Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of nitric acid and acetic anhydride under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as methylene chloride to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: 1-Nitroadamantane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitrooxy derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Nitric acid and acetic anhydride are commonly used.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Various reagents depending on the desired substitution, such as halogens or alkyl groups.

Major Products:

Scientific Research Applications

1-Nitroadamantane has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Nitroadamantane is unique due to its cage-like structure and the presence of a nitro group. Similar compounds include:

Compared to these compounds, this compound offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

IUPAC Name

1-nitroadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-11(13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONLSNLUVRQMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226650
Record name 1-Nitroadamantane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7575-82-8
Record name 1-Nitroadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007575828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitroadamantane
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130990
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Record name 1-Nitroadamantane
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235788
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Record name 1-Nitroadamantane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.8 g (0.024 mole based on N2O3 basis) of the frozen blue liquid, 1 mmole of adamantane, 0.05 mmole of N-hydroxyphthalimide and 5 ml of acetic acid were mixed, and then the mixture was reacted for 10 hours at 100° C. with stirring. The reaction products were analyzed by gas chromatography, and, as a result, nitroadamantane (yield 81%) was formed with conversion of 99%.
Quantity
1 mmol
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0.05 mmol
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5 mL
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Yield
81%

Synthesis routes and methods II

Procedure details

Into a flask, 1 mmole of adamantane, 0.1 mmole of N-hydroxyphthalimide, 2 ml of nitrogen dioxide (N2O), 6 ml of benzonitrile (6 ml) and 1.2 ml of acetic acid were added and stirred for 12 hours at 60° C. in an atmosphere of nitrogen monoxide (NO). The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 98%, nitroadamantane (yield 68%), adamantanol (yield 6%) and acetyloxyadamantane (yield 4%) were formed.
Quantity
1 mmol
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reactant
Reaction Step One
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0.1 mmol
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reactant
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2 mL
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reactant
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1.2 mL
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6 mL
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solvent
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Yield
68%
Yield
6%

Synthesis routes and methods III

Procedure details

Into a flask, 1 mmole of adamantane, 0.05 mmole of N-hydroxyphthalimide, 15 mmole of nitrogen dioxide (NO2) and 3 ml of trifluoromethylbenzene were added and stirred for 5 hours at 60° C. in an atmosphere of oxygen. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 79%, and nitroadamantane (yield 57%), adamantanol (yield 6%) and adamantanone (yield 4%) were formed.
Quantity
1 mmol
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reactant
Reaction Step One
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0.05 mmol
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reactant
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15 mmol
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reactant
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3 mL
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Yield
57%
Yield
6%

Synthesis routes and methods IV

Procedure details

Into a flask, 1 mmole of adamantane, 0.05 mmole of N-hydroxyphthalimide, 15 mmole of nitrogen dioxide (NO2), 1 ml of acetonitrile and 2 ml of trifluoromethylbenzene were added and stirred for 5 hours at 60° C. in an atmosphere of oxygen. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 90%, and nitroadamantane (yield 73%), adamantanol (yield 2%), acetyloxyadamantane (yield 1%) and adamantanone (yield 3%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
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Quantity
2 mL
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reactant
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1 mL
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solvent
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0 (± 1) mol
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Yield
73%
Yield
2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 1-nitroadamantane?

A: Several methods exist for synthesizing this compound. One approach utilizes nitronium tetrafluoroborate in a purified, nitrile-free environment with either nitromethane or nitroethane. This reaction yields this compound in good yields (66% and 74% respectively) []. A more recent and potentially greener method, termed "Kyodai Nitration," directly nitrates adamantane using NO2-O3, achieving impressive yields exceeding 90% [].

Q2: How does the structure of this compound influence its fragmentation pattern in mass spectrometry?

A: Tandem high-resolution mass spectrometry studies reveal a distinct fragmentation pattern for this compound and its polynitro derivatives. The initial step consistently involves the sequential loss of NO2 groups. Subsequently, the remaining hydrocarbon cage undergoes fragmentation []. This characteristic pattern can be valuable for identifying and analyzing these compounds.

Q3: Are there alternative nitration agents beyond those conventionally used for this compound synthesis?

A: Yes, research indicates that N2O5 can act as an effective nitrating agent when reacted with adamantane under photochemical conditions. This reaction primarily yields 1-adamantyl nitrate and this compound, alongside smaller amounts of adamantanone and 2-nitroadamantane. Mechanistically, the reaction involves the triplet state of N2O5 and exhibits a chain reaction character, with NO3 radicals playing a crucial role in the propagation [].

Q4: What is the current understanding of the potential for synthesizing highly nitrated adamantane derivatives?

A: Research into polynitroadamantanes is an active area of interest due to their potential energetic properties. Various synthetic strategies have yielded compounds like 1,3-dinitroadamantane, 1,3,5,7-tetranitroadamantane, and even hexanitroadamantane isomers. Theoretical studies suggest that a fully nitrated 1,2,3,4,5,6,7,8,9,10-decanitroadamantane could exhibit exceptional detonation performance, making it a compelling target for further investigation [].

Q5: Can carbocation chemistry be utilized for the synthesis of this compound?

A: Yes, research has demonstrated that reacting 1-adamantyl hexafluoroantimonate, a stable carbocation salt, with silver nitrite can lead to the formation of this compound []. This approach highlights the versatility of adamantyl cations as valuable intermediates in organic synthesis.

Q6: What happens to this compound at elevated temperatures?

A: While the specific details require further investigation, studies indicate that this compound undergoes pyrolysis at high temperatures []. Understanding the thermal decomposition pathways of this compound is crucial for assessing its stability and potential applications where thermal stress might be a factor.

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